![molecular formula C5H9NO B186009 2-Oxa-6-azaspiro[3.3]heptane CAS No. 174-78-7](/img/structure/B186009.png)

2-Oxa-6-azaspiro[3.3]heptane

Vue d'ensemble

Description

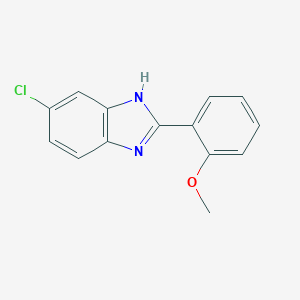

2-Oxa-6-azaspiro[3.3]heptane is a chemical compound with the molecular formula C5H9NO . It is used as an intermediate in pharmaceutical and chemical synthesis .

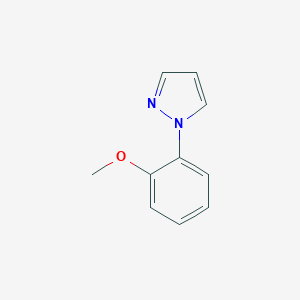

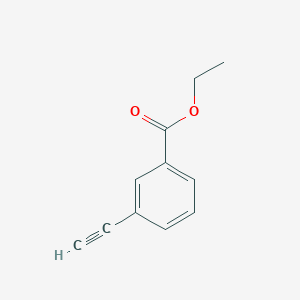

Molecular Structure Analysis

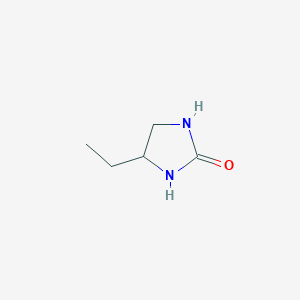

The molecular structure of 2-Oxa-6-azaspiro[3.3]heptane is characterized by a spirocyclic arrangement, which includes an azetidine ring (a four-membered ring containing nitrogen) and an oxetane ring (a three-membered ring containing oxygen) .Physical And Chemical Properties Analysis

2-Oxa-6-azaspiro[3.3]heptane has a density of 1.1±0.1 g/cm³, a boiling point of 165.7±40.0 °C at 760 mmHg, and a vapour pressure of 1.9±0.3 mmHg at 25°C . It also has a molar refractivity of 26.5±0.4 cm³, a polar surface area of 21 Ų, and a molar volume of 88.1±5.0 cm³ .Applications De Recherche Scientifique

Synthetic Strategies and Biological Significance

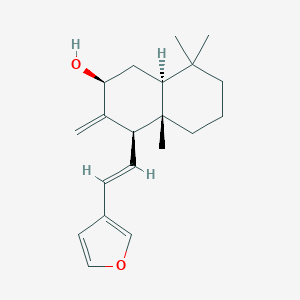

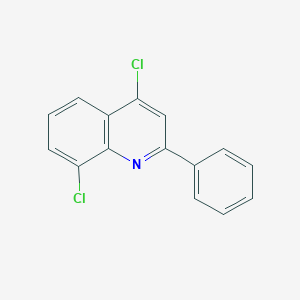

2-Oxa-6-azaspiro[3.3]heptane is a compound that finds its significance in the realm of synthetic chemistry and biological applications. Its relevance is closely related to the broader family of oxazolones and oxaprozins, which are known for their diverse pharmacological activities. For instance, oxazolones, sharing a similar structural motif, are reported to exhibit antimicrobial, anti-inflammatory, anticancer, anti-HIV, and antidiabetic activities among others. These compounds are synthesized through various routes and are classified into saturated and unsaturated oxazolones, demonstrating the wide-ranging synthetic adaptability and potential biomedical applications of this chemical class (Kushwaha & Kushwaha, 2021).

Pharmacological Properties and Therapeutic Efficacy

While direct information on 2-Oxa-6-azaspiro[3.3]heptane itself may be sparse, looking at the pharmacological profiles and therapeutic efficacies of structurally or functionally related compounds provides insight into the potential applications of such spirocyclic compounds. Oxaprozin, for example, as a newer non-steroidal anti-inflammatory drug (NSAID), highlights the therapeutic potential of compounds within this chemical space, offering once-daily administration convenience and comparable effectiveness to other NSAIDs in treating rheumatic and inflammatory conditions (Todd & Brogden, 1986).

Novel Anticancer Analogues

The structural modification of compounds like norcantharidin, closely related to our compound of interest through its bicyclic structure, underscores the anticancer activity enhancement while minimizing side effects, such as myelosuppression. This points to the significant potential of structural analogues in improving therapeutic outcomes and the importance of structural motifs found in 2-Oxa-6-azaspiro[3.3]heptane for developing more effective anticancer compounds (Deng & Tang, 2011).

Safety and Hazards

2-Oxa-6-azaspiro[3.3]heptane is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . It also forms an explosive mixture with air and poses a moderate explosion hazard when exposed to heat or flame .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that this compound is often used as a building block for new drug candidates , suggesting that its targets could vary depending on the specific drug molecule it is incorporated into.

Pharmacokinetics

It’s worth noting that the compound’s solubility can be improved when it is isolated as a sulfonic acid salt, which could potentially enhance its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Oxa-6-azaspiro[3.3]heptane. For instance, it has been noted that the compound is more stable and soluble when isolated as a sulfonic acid salt . Additionally, it should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents, to maintain its stability .

Propriétés

IUPAC Name |

2-oxa-6-azaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(2-6-1)3-7-4-5/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJALMWOZYIZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630658 | |

| Record name | 2-Oxa-6-azaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-6-azaspiro[3.3]heptane | |

CAS RN |

174-78-7 | |

| Record name | 2-Oxa-6-azaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxa-6-azaspiro[3.3]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the advantages of isolating 2-oxa-6-azaspiro[3.3]heptane as a sulfonic acid salt compared to its oxalate salt form?

A1: While 2-oxa-6-azaspiro[3.3]heptane is commonly isolated as an oxalate salt, research indicates that isolating it as a sulfonic acid salt offers significant advantages. These advantages include enhanced stability and improved solubility. [] The enhanced stability makes the sulfonic acid salt more suitable for storage and handling, while the increased solubility allows for a wider range of reaction conditions to be explored when using this compound as a building block for further synthesis. This ultimately broadens the potential applications of 2-oxa-6-azaspiro[3.3]heptane in various chemical reactions.

Q2: Why is 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane considered a key intermediate in pharmaceutical development?

A2: 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (1) serves as a crucial starting material for synthesizing TBI-223, a promising drug candidate currently under development for treating tuberculosis. [] The development of a practical and scalable synthesis for this intermediate, as described in the research, represents a significant advancement towards the cost-effective production of TBI-223. This has the potential to significantly impact the accessibility of this critical tuberculosis treatment.

Q3: How can 2-oxa-6-azaspiro[3.3]heptane be utilized in the synthesis of novel heterocyclic compounds?

A3: Research highlights the successful synthesis of a novel spirocyclic oxetane-fused benzimidazole utilizing 2-oxa-6-azaspiro[3.3]heptane as a starting material. [] This involved converting the spirocyclic oxetane into an o-cycloalkylaminoacetanilide, followed by an oxidative cyclization using Oxone® in formic acid. This approach led to the formation of an expanded spirocyclic oxetane, which successfully yielded the desired [1,2-a] ring-fused benzimidazole. This demonstrates the versatility of 2-oxa-6-azaspiro[3.3]heptane as a building block for synthesizing complex heterocyclic systems with potential biological activities.

Q4: Can computational chemistry offer insights into the properties of 2-oxa-6-azaspiro[3.3]heptane derivatives?

A4: Computational studies, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in understanding the photophysical properties and potential applications of NpImidazole derivatives containing the 2-oxa-6-azaspiro[3.3]heptane moiety. [] These studies provide valuable information about the two-photon absorption (TPA) characteristics, triplet state lifetimes, and potential for use in photodynamic therapy (PDT) and as fluorescent probes. For instance, incorporating specific electron-donating groups on the NpImidazole core, like the 2-oxa-6-azaspiro[3.3]heptane, resulted in compounds with significantly enhanced TPA and long triplet state lifetimes. This information is crucial for designing and synthesizing improved heavy-atom-free photosensitizers for PDT and developing sensitive and selective fluorescent probes for detecting specific analytes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)